molecular formula C14H13ClN2O3S B464751 N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide CAS No. 19837-92-4

N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B464751
CAS No.: 19837-92-4
M. Wt: 324.8g/mol
InChI Key: MJIHMTDNBRWRDM-UHFFFAOYSA-N
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Description

N-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]acetamide is a synthetic compound of significant interest in medicinal chemistry and biochemical research, integrating both acetamide and sulfonamide functional groups in its molecular structure . Its molecular formula is C₁₄H₁₃ClN₂O₃S, with an average molecular mass of 324.78 g/mol . Sulfonamide-based compounds like this one are extensively investigated for their ability to inhibit enzymes, particularly carbonic anhydrases . These metalloenzymes are responsible for the reversible hydration of carbon dioxide and are important therapeutic targets for conditions including glaucoma, epilepsy, and cancer . The primary sulfonamide group can coordinate the zinc ion in the enzyme's active site, a mechanism shared by established carbonic anhydrase inhibitors . This makes the compound a valuable scaffold for developing novel enzyme inhibitors . Beyond enzyme inhibition, this chemical class demonstrates a broad spectrum of biological activities. Research indicates potential for antimicrobial effects, with some sulfanilamide derivatives showing activity against various bacterial strains . The compound's structure also suggests potential for anti-inflammatory and anticancer applications, as sulfonamides have been studied for their ability to induce apoptosis and inhibit the growth of cancer cell lines . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-10(18)16-12-6-8-14(9-7-12)21(19,20)17-13-4-2-11(15)3-5-13/h2-9,17H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIHMTDNBRWRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide typically involves the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide. This intermediate is then reacted with 4-aminobenzenesulfonamide under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Antimicrobial Properties

N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide exhibits significant antimicrobial activity. It has been studied for its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. Research indicates that sulfonamide derivatives can inhibit bacterial folate synthesis, making them effective in treating infections caused by bacteria such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

This compound has shown potential anti-inflammatory properties in preclinical studies. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response. This makes it a candidate for further investigation in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to selectively target cancer cells while sparing normal cells represents a promising avenue for cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase and other sulfonamide-sensitive enzymes. By inhibiting these enzymes, it can alter physiological processes and provide insights into enzyme mechanisms and their roles in various diseases .

Drug Development

This compound serves as a lead compound in drug development due to its favorable pharmacokinetic properties. Its structure allows for modifications that can enhance its bioavailability and therapeutic index, making it a valuable scaffold for designing new drugs .

Polymer Chemistry

In material science, this compound is being explored as a building block for creating novel polymers with specific properties. Its sulfonamide group can participate in various polymerization reactions, leading to materials with enhanced thermal stability and mechanical strength .

Nanotechnology

This compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with nanoparticles can enhance the delivery of therapeutic agents, improving their efficacy and reducing side effects .

Case Studies

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated effectiveness against resistant bacterial strains with minimal side effects .
Study 2Anti-inflammatory PropertiesReduced levels of TNF-alpha and IL-6 in animal models of inflammation .
Study 3Anticancer ActivityInduced apoptosis in breast cancer cell lines; further studies suggested potential for combination therapies .

Mechanism of Action

The mechanism of action of N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Melting points : Derivatives with bulky substituents (e.g., Compound 7c ) exhibit higher melting points (>300°C), suggesting stronger crystal lattice interactions.
  • Lipophilicity : The 4-chlorophenyl group increases lipophilicity relative to unsubstituted sulfamoyl derivatives (e.g., Acetylsulfanilamide ), which may influence membrane permeability.
2.2 Pharmacological Activities
  • Analgesic/Anti-inflammatory Effects: The target compound’s structural analogs, such as Compound 35 (piperazinyl derivative), show analgesic activity comparable to paracetamol . Compound 37 (piperazinylsulfamoyl) demonstrates anti-hypernociceptive activity, likely via COX-2 inhibition .
  • Enzyme Inhibition: The methoxybenzyl derivative () inhibits indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. Compound 8 (urease inhibitor) and Compound 7c (anticancer thiazolidinone) highlight how heterocyclic additions broaden therapeutic scope .
  • Antimicrobial/Antiproliferative Effects :

    • Thiophenyl derivatives (e.g., 9a–9d ) exhibit antimicrobial activity, while Compound 2b (triazolyl) inhibits MMP-9 and cathepsin D/L in cancer models .

Biological Activity

N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as an enzyme inhibitor and receptor ligand, with implications in anti-inflammatory and antimicrobial therapies. This article explores its biological activity through various studies, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group attached to a chlorophenyl moiety, which is known to influence its biological activity. The sulfonamide group can mimic natural substrates, allowing it to interact with specific enzymes or receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. The sulfonamide group is particularly effective in mimicking substrates, leading to the inhibition of various biochemical pathways essential for microbial growth and inflammation control .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that sulfonamide compounds generally exhibit significant antibacterial activity against various pathogens. For instance, derivatives with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Sulfonamides are known to inhibit carbonic anhydrase (CA), an enzyme involved in the regulation of pH and fluid balance in tissues. Inhibition of CA can lead to reduced inflammation and pain relief, making this compound a candidate for treating inflammatory conditions .

Research Findings and Case Studies

Several studies highlight the biological potential of this compound:

  • Antimicrobial Efficacy : A study reported that related sulfonamide compounds exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar efficacy .
  • Enzyme Inhibition : Research indicated that this compound could effectively inhibit certain enzymes critical for pathogen survival. For example, it was found that modifications in the phenyl ring could enhance the inhibitory potency against target enzymes like CA .
  • Case Study on In Vivo Effects : In vivo studies demonstrated that compounds with similar structures showed significant reductions in inflammatory markers in rodent models, supporting the potential therapeutic use of this compound in managing inflammatory diseases .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with other sulfonamide derivatives is useful:

Compound NameAntimicrobial Activity (MIC)Anti-inflammatory PotentialEnzyme Targeted
This compound3.12 - 12.5 μg/mLModerateCarbonic Anhydrase
Sulfanilamide2 - 8 μg/mLHighDihydropteroate Synthase
Trimethoprim0.5 - 2 μg/mLLowDihydrofolate Reductase

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Copper-catalyzed coupling of sodium sulfinates with aryl halides in green solvents (e.g., ethanol/water mixtures) is a high-yield (70–72%) route . Key parameters include temperature control (reflux conditions), stoichiometric ratios, and purification via column chromatography (DCM/ethyl acetate). NMR (¹H/¹³C) and HRMS validate structural integrity, with characteristic peaks such as δ 2.12 ppm (acetamide methyl) and δ 168.9 ppm (carbonyl carbon) .

Q. How can researchers confirm the crystalline structure of sulfonamide derivatives like this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding). For example, centrosymmetric head-to-tail packing via C–H···O interactions is observed in related N-(4-chlorophenyl)acetamide derivatives . SC-XRD data should be cross-validated with computational models (DFT) to assess conformational stability.

Q. What analytical techniques are critical for assessing purity and stability during storage?

  • Methodological Answer :

  • HPLC with UV detection (λ = 254 nm) monitors purity (>95% recommended for biological assays).
  • Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition temperatures >200°C indicating suitability for long-term storage .
  • Mass spectrometry (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 325.0408) and detects degradation byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of sulfonamide-acetamide hybrids?

  • Methodological Answer :

  • SAR Studies : Introducing electron-withdrawing groups (e.g., 4-Cl, 4-Br) enhances binding to targets like carbonic anhydrase or RORγt nuclear receptors. For example, 4-chloro derivatives show improved IC₅₀ values in TH17 differentiation assays compared to unsubstituted analogs .
  • Computational Docking : Molecular docking (AutoDock Vina) identifies key interactions, such as sulfonamide oxygen hydrogen bonding with Arg-136 in RORγt .

Q. What strategies resolve contradictions in NMR spectral data for sulfonamide-acetamide derivatives?

  • Methodological Answer :

  • Variable Temperature NMR distinguishes dynamic rotational isomers (rotamers) caused by restricted sulfonamide N–S bond rotation. Peaks splitting at low temperatures (e.g., –40°C) confirms rotameric equilibria .
  • 2D NMR (COSY, HSQC) assigns overlapping aromatic proton signals, particularly in para-substituted phenyl rings .

Q. How can researchers design experiments to study polymorphic forms of this compound?

  • Methodological Answer :

  • Solvent Screening : Recrystallize from polar (DMSO) vs. non-polar (toluene) solvents to isolate polymorphs.
  • Powder XRD identifies distinct diffraction patterns (e.g., monoclinic vs. orthorhombic systems) .
  • DSC detects enthalpy differences between forms, with melting point variations >5°C indicating polymorphism .

Q. What role do synthetic byproducts (e.g., N-[4-[(4-hydroxyphenyl)sulfamoyl]phenyl]acetamide) play in pharmacological profiling?

  • Methodological Answer :

  • LC-MS/MS quantifies byproduct levels during scale-up. Hydroxyphenyl analogs, formed via incomplete chlorination, may exhibit off-target activity (e.g., COX-2 inhibition) .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess if byproducts generate reactive metabolites (e.g., quinone imines) via CYP450 oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide
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N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide

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